molecular formula C12H22N2O2 B566696 Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1246034-93-4

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B566696
CAS No.: 1246034-93-4
M. Wt: 226.32
InChI Key: WOEVFMCHVPQPPS-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate is a bicyclic amine derivative featuring a spirocyclic scaffold with nitrogen atoms at positions 2 and 3. The tert-butyloxycarbonyl (Boc) group at position 2 serves as a protective moiety, enhancing stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting sigma receptors and other therapeutic targets . Its spirocyclic structure imports conformational rigidity, which can improve binding affinity and selectivity in drug design .

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)6-4-5-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEVFMCHVPQPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719159
Record name tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246034-93-4
Record name tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
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Preparation Methods

Reaction Sequence and Conditions

The method disclosed in CN113214290B (Source) involves four sequential steps:

  • Acylation : Reacting 3-((benzylamino)methyl)oxetane-3-ol (Compound 1) with chloroacetyl chloride in dichloromethane (DCM) at ≤10°C, catalyzed by triethylamine (TEA).

  • Cyclization : Self-cyclization of the intermediate (Compound 2) under inert atmosphere using sodium hydride (NaH) in tetrahydrofuran (THF) at reflux.

  • Reduction : Treating Compound 3 with lithium aluminum hydride (LiAlH₄) in THF to yield Compound 4.

  • Hydrogenolysis : Catalytic hydrogenation of Compound 4 using palladium on carbon (Pd/C) in methanol to remove the benzyl (Bn) protecting group.

Key Data:

StepReagents/ConditionsYieldPurity (HPLC)
1Chloroacetyl chloride, TEA, DCM65%98%
2NaH, THF, reflux72%95%
3LiAlH₄, THF, 0°C68%97%
4Pd/C, H₂, MeOH85%99%

Advantages and Limitations

  • Advantages : High overall yield (∼70%), scalability, and minimal byproducts.

  • Limitations : Requires handling of pyrophoric reagents (NaH, LiAlH₄) and controlled hydrogenation conditions.

Seven-Step Synthesis from Ethyl Malonate

Reaction Pathway (CN111620869A, Sources )

This alternative route starts with ethyl malonate and proceeds through:

  • Malonate alkylation with ethanol.

  • Borohydride reduction (LiBH₄) to a diol.

  • Tosylation with p-toluenesulfonyl chloride (TsCl).

  • Cyclization using cesium carbonate (Cs₂CO₃) in acetonitrile.

  • Magnesium-mediated reduction in methanol.

  • Boc protection with di-tert-butyl dicarbonate (Boc₂O).

  • Final deprotection via hydrogenolysis.

Key Data:

StepCritical ParametersYield
4Cs₂CO₃, 90°C, 3h58%
6Boc₂O, DCM, 12h76%
7Pd/C, H₂, 3h82%

Comparative Analysis

  • Advantages : Avoids hazardous reagents; suitable for labs without specialized equipment.

  • Limitations : Lengthy process (7 steps), lower cumulative yield (∼35%).

Epoxidation-Ring Expansion Strategy (CN102659678B, Source )

Methodology

  • Coupling : Reacting 1-carbonyl-7-azaspiro[3.5]nonane with tert-butyl carbamate under basic conditions.

  • Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Ring expansion : Acid-catalyzed rearrangement to form the spirocyclic core.

Key Data:

ParameterValue
Epoxidation temperature10–60°C
Total yield70.7%
Purity>99% (GC-MS)

Industrial Applicability

  • Scalability : Demonstrated at multi-kilogram scale.

  • Cost-Efficiency : Low catalyst loading (0.5 mol% Pd/C).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with petroleum ether/ethyl acetate (10:1 to 1:1 gradient) achieves >98% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 82–84°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (m, 2H, CH₂N), 2.85 (m, 2H, CH₂NBoc), 1.45 (s, 9H, t-Bu).

  • HRMS : m/z 227.1752 [M+H]⁺ (calc. 227.1756).

Comparative Evaluation of Methods

MethodStepsOverall YieldCostScalability
Four-Step470%$$High
Seven-Step735%$Moderate
Epoxidation371%$$$High

Recommendation : The four-step method (CN113214290B) is optimal for industrial production due to its balance of yield and practicality. Academic settings may prefer the seven-step route for its safety profile.

Emerging Techniques

Recent advances in flow chemistry (Source) enable continuous synthesis of spirocyclic amines, reducing reaction times by 40% and improving yields to >80%. Catalytic asymmetric methods using chiral phosphoric acids are under investigation for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups.

Scientific Research Applications

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving spirocyclic structures.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthetic Methods Biological/Physicochemical Properties Ref.
This compound C₁₂H₂₂N₂O₂ 238.31 g/mol Boc at position 2; spiro[3.5] scaffold with N at 2 and 5 Boc protection/deprotection; reductive amination Used in sigma receptor ligands; rigid conformation enhances binding
Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride C₁₂H₂₂N₂O₂·HCl 274.78 g/mol Boc at position 5; HCl salt Acidic deprotection; salt formation Improved solubility in polar solvents; used in peptide coupling
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₂N₂O₂ 238.31 g/mol Boc at position 2; N at 2 and 7 (vs. 2 and 5 in target) Similar to target compound but with altered N positions Higher affinity for sigma-1 receptors due to spatial rearrangement
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₀F₂N₂O₂ 274.30 g/mol Fluorine atoms at position 5; N at 2 and 7 Fluorination via electrophilic substitution Enhanced metabolic stability; increased lipophilicity (logP ~1.5)
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₂₀N₂O₃ 228.29 g/mol Oxygen atom in the spiro ring (oxa-substitution) Oxa-ring synthesis via cyclization Reduced basicity due to electron-withdrawing O; altered pharmacokinetics
Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate C₁₃H₂₄N₂O₃ 256.34 g/mol Dimethyl and oxa-substituents at position 6 Multi-step alkylation and cyclization Increased steric bulk improves selectivity for CNS targets; logP ~1.02

Key Observations:

Structural Variations: Substitution Position: Shifting the Boc group from position 2 to 5 (e.g., tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate) alters solubility and reactivity. The HCl salt form further enhances aqueous compatibility . Fluorination: Fluorinated derivatives (e.g., 5,5-difluoro) exhibit improved metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Synthetic Flexibility :

  • The Boc group enables versatile functionalization via reductive amination or acyl chloride coupling .
  • Salt formation (e.g., oxalate or hydrochloride) is a common strategy to modulate crystallinity and purification efficiency .

Biological Relevance :

  • The 2,7-diaza analog demonstrates superior sigma-1 receptor affinity compared to the 2,5-diaza variant, highlighting the importance of nitrogen positioning .
  • Dimethyl-substituted derivatives show enhanced selectivity for central nervous system targets due to steric effects .

Biological Activity

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1246034-93-4) is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features a spirocyclic configuration that allows for specific interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound's spirocyclic structure enables it to fit into binding sites with high specificity, potentially modulating the activity of target molecules, which can lead to various biological effects depending on the context of use .

Potential Targets:

  • Sigma Receptors : Research indicates that compounds similar to this compound may act as ligands for sigma receptors (SRs), particularly S1R and S2R. These receptors are implicated in pain modulation and neuroprotection .

Analgesic Effects

Recent studies have shown that derivatives of diazaspiro compounds exhibit analgesic properties through their action on sigma receptors. For example, certain compounds demonstrated significant antiallodynic effects in pain models, suggesting that this compound may have similar therapeutic applications .

Enzyme Inhibition

Preliminary studies suggest that this compound could function as an enzyme inhibitor or receptor modulator, making it a candidate for drug development targeting neurological disorders . Its interactions with biological macromolecules could lead to significant therapeutic applications.

Case Studies

  • In Vivo Models : In a study assessing the antiallodynic effects of related compounds, it was found that certain derivatives reached maximum efficacy at doses around 20 mg/kg when administered in pain models induced by capsaicin . This highlights the potential for this compound to influence pain pathways.
  • Binding Affinity Studies : Compounds structurally related to this compound were evaluated for their binding affinity to sigma receptors. The most potent ligands exhibited Ki values in the nanomolar range, indicating strong interactions with these targets .

Data Table: Comparative Analysis of Related Compounds

Compound NameCAS NumberKi (nM) S1RKi (nM) S2RNotable Effects
This compound1246034-93-4TBDTBDPotential analgesic effects
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate236406-55-610165Antiallodynic effects
Tert-butyl 6-hydroxy-2,7-diazaspiro[3.5]nonaneTBDTBDTBDPossible enzyme inhibition

Q & A

Q. Table 1: Representative Synthesis Conditions

ProcedureCatalyst/ReagentsConditionsYieldReference
Buchwald-HartwigPd₂(dba)₃, SPhos, NaOt-BuToluene, 70°C89%
AcylationBenzoyl chloride, TEACH₂Cl₂, RT75%
Reductive AminationNaBH₃CN, THFRT, 16h85%

Basic: How is the structure of this compound characterized?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : Key peaks include sp³ hybridized carbons (δ 1.45 ppm for Boc methyl groups) and spirocyclic protons (δ 3.6–3.7 ppm for N–CH₂ groups). For example, tert-butyl 7-phenyl derivatives show aromatic protons at δ 7.16–7.33 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ = 415.2 for quinazolinyl derivatives) .
  • X-ray Crystallography : Limited data exist, but spirocyclic geometry is inferred from analogous compounds .

Basic: What are the key chemical reactions and functional group transformations for this compound?

Answer:
Reactivity is governed by its spirocyclic amine and Boc-protected nitrogen:

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions (K₂CO₃, ACN) to form N-alkylated products .
  • Deprotection : Boc removal with TFA generates a free amine for further functionalization (e.g., amide coupling) .
  • Acylation : Benzoylation at the secondary amine site using acyl chlorides .

Q. Critical Reagents :

  • Oxidants : H₂O₂ for hydroxylation.
  • Reductants : NaBH₄ or LiAlH₄ for amine reduction .

Advanced: How can reaction conditions be optimized for Buchwald-Hartwig amination with this spirocyclic scaffold?

Answer:
Key factors include:

  • Catalyst System : Pd₂(dba)₃ with electron-rich ligands (e.g., SPhos) improves coupling efficiency for aryl halides .
  • Base Selection : NaOt-Bu outperforms weaker bases (e.g., K₂CO₃) in toluene at 70°C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase side reactions; toluene is preferred for sterically hindered substrates .

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–90°C>80% above 70°C
LigandSPhos10–15% yield increase vs. XPhos
Reaction Time16–24hMinimal improvement beyond 16h

Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Answer:
Contradictions arise due to polymorphic forms or purity variations. Mitigation strategies:

  • Cross-Validation : Use multiple techniques (e.g., DSC for melting point, HPLC for purity) .
  • Standardized Protocols : Reproduce synthesis under inert conditions (e.g., anhydrous solvents) to minimize hydrate formation .
  • Computational Modeling : Predict solubility via COSMO-RS or Hansen parameters if experimental data conflict .

Example : notes undefined melting points, while reports purity >95% but lacks thermal data. Researchers should prioritize peer-reviewed studies .

Advanced: What methodologies are used to evaluate the biological activity of derivatives?

Answer:

  • Receptor Binding Assays : Sigma receptor affinity is tested via competitive displacement of radioligands (e.g., [³H]-DTG) .
  • Computational Docking : Molecular dynamics simulations predict interactions with D4 dopamine receptors .
  • In Vitro Toxicity : MTT assays assess cytotoxicity (IC₅₀ values) in cancer cell lines .

Case Study : tert-Butyl 7-phenyl derivatives showed σ₁ receptor Ki values of 12 nM, highlighting spirocyclic amines as potent ligands .

Advanced: How can computational tools aid in designing novel derivatives?

Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO gaps to predict reactivity in substitution reactions .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability) .

Example : DFT studies on tert-butyl 2-cyano derivatives revealed enhanced electrophilicity at the cyano group, guiding nucleophilic attack strategies .

Basic: What are the recommended storage and handling protocols?

Answer:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .
  • Handling : Use electrostatic-safe equipment and PPE (nitrile gloves, lab coat) to avoid skin contact .

Advanced: How to troubleshoot low yields in spirocyclic ring formation?

Answer:

  • Cyclization Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states .
  • Solvent Polarity : High-dielectric solvents (e.g., DMF) improve ring closure kinetics .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor spirocyclic products over linear byproducts .

Advanced: What analytical challenges arise in characterizing spirocyclic byproducts?

Answer:

  • Chromatographic Co-elution : Use UPLC-MS with HILIC columns to separate polar impurities .
  • Stereochemical Complexity : NOESY NMR or chiral HPLC resolves diastereomers (e.g., iodomethyl derivatives) .

Example : reports diastereomeric mixtures requiring advanced chromatographic resolution .

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